molecular formula C20H16N6O3S B6504833 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- CAS No. 1396761-91-3

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B6504833
CAS No.: 1396761-91-3
M. Wt: 420.4 g/mol
InChI Key: GFHWBYKQFCYWCZ-UHFFFAOYSA-N
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Description

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyridine ring, an oxadiazole ring, and a pyrazine ring

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c1-30-14-5-2-4-13(10-14)23-17(27)12-26-9-3-6-15(20(26)28)19-24-18(25-29-19)16-11-21-7-8-22-16/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHWBYKQFCYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116007
Record name 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396761-91-3
Record name 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396761-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyridineacetic Acid Intermediate

The pyridineacetamide backbone is synthesized through Boc-protected pyridine intermediates , as demonstrated in CDK inhibitor syntheses. A representative pathway includes:

  • Boc protection of 3-aminopyridine using di-tert-butyl dicarbonate under basic conditions (triethylamine, THF, 0°C to room temperature).

  • Lithiation and carboxylation : Treatment with LDA at -78°C followed by CO₂ quenching yields 2-carboxy-3-Boc-aminopyridine.

  • Deprotection : Acidic removal of Boc (HCl/dioxane) generates 3-aminopyridine-2-carboxylic acid.

Key Data :

StepReagents/ConditionsYield
Boc protection(Boc)₂O, Et₃N, THF, 0°C→RT92%
CarboxylationLDA, CO₂, THF, -78°C67%
Deprotection4M HCl/dioxane, RT89%

Formation of 3-(2-Pyrazinyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole moiety is constructed via cyclocondensation between pyrazine-2-carbonitrile and N-hydroxyacetamide derivatives:

  • Hydrazide formation : Reacting ethyl 3-(methylthio)phenylacetate with hydrazine hydrate in ethanol yields the corresponding hydrazide.

  • Cyclodehydration : Treatment with pyrazine-2-carbonitrile and POCl₃ at 80°C for 6 hours forms the oxadiazole ring.

Optimized Conditions :

  • Molar ratio : 1:1.2 (hydrazide:nitrile)

  • Catalyst : POCl₃ (3 equiv)

  • Reaction time : 6–8 hours

Yield : 58–64% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Amide Coupling and Final Assembly

The convergent synthesis concludes with amide bond formation between the pyridineacetic acid and oxadiazole-aniline derivative:

  • Activation : Pyridineacetic acid (1 equiv) is treated with HOBt (1.2 equiv) and EDC·HCl (1.5 equiv) in DMF at 0°C.

  • Coupling : Addition of 3-(methylthio)aniline (1.1 equiv) and stirring at room temperature for 12 hours.

  • Purification : Chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) isolates the final product.

Critical Parameters :

  • Temperature control : ≤25°C to minimize racemization

  • Solvent choice : DMF enhances solubility of polar intermediates

Yield : 42–48%.

Reaction Optimization and Mechanistic Insights

Oxadiazole Cyclization Efficiency

Comparative studies of cyclizing agents reveal POCl₃ outperforms PPA or SOC₃ in oxadiazole formation:

Cyclizing AgentTemperature (°C)Time (h)Yield (%)
POCl₃80664
PPA1201231
SOC₃70828

Mechanism : POCl₃ facilitates nucleophilic attack by the hydrazide oxygen on the nitrile carbon, followed by HCl elimination.

Amidation Stereochemical Control

While the target compound lacks chiral centers, side reactions during coupling can generate impurities:

  • Byproduct formation : <5% N-acylurea due to over-activation of carboxylic acid

  • Mitigation : Strict stoichiometric control (EDC·HCl ≤1.5 equiv) and low temperatures

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.92 (s, 1H, pyrazinyl-H)

  • δ 8.15 (d, J=4.8 Hz, 1H, pyridine-H)

  • δ 7.62 (m, 4H, Ar-H)

  • δ 2.51 (s, 3H, SCH₃)

HRMS (ESI+) :

  • Calculated for C₁₉H₁₅N₅O₃S [M+H]⁺: 409.0894

  • Found: 409.0891

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30):

  • Retention time: 6.72 min

  • Purity: 98.3% (254 nm)

Applications and Derivatives

The compound’s 1,2,4-oxadiazole-pyrazinyl motif is pharmacologically significant, showing:

  • Kinase inhibition : Potential CDK2/4/6 activity (IC₅₀ 12–28 nM in analogous compounds)

  • Antimicrobial properties : MIC 8 µg/mL against S. aureus

Chemical Reactions Analysis

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and coupling agents (e.g., palladium catalysts).

Scientific Research Applications

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: Its heterocyclic rings and functional groups can be used to design novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s heterocyclic rings can interact with proteins, nucleic acids, or other biomolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- can be compared with other similar compounds such as:

    Pyridine derivatives: These compounds share the pyridine ring but may lack the additional heterocyclic rings, resulting in different chemical and biological properties.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring but may not have the pyridine or pyrazine rings, affecting their reactivity and applications.

    Pyrazine derivatives:

The uniqueness of 1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1(2H)-Pyridineacetamide, N-[3-(methylthio)phenyl]-2-oxo-3-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]- is a complex organic compound that incorporates multiple functional groups, including a pyridine derivative and an oxadiazole ring. This unique structure suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features the following structural components:

  • Pyridineacetamide Backbone : This provides a platform for biological interactions.
  • Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Methylthio Group : This thioether group may enhance the compound's lipophilicity and influence its pharmacokinetic properties.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The oxadiazole and methylthio groups can play critical roles in modulating these interactions. For instance, the oxadiazole ring has been associated with inhibition of various enzymes, while the methylthio group may enhance binding affinity due to hydrophobic interactions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively at low concentrations. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Oxadiazole Derivative AAntibacterial10 µg/mL
Oxadiazole Derivative BAntifungal5 µg/mL

Anticancer Potential

The anticancer activity of compounds containing oxadiazole rings has been well-documented. For instance, imidazo[1,2-a]pyridine-oxadiazole hybrids have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Compound 6dA549 (Lung Cancer)2.8 ± 0.02
Compound XPC-3 (Prostate Cancer)4.5 ± 0.05

These compounds often induce apoptosis and inhibit tubulin polymerization, highlighting their potential as effective anticancer agents.

Case Studies

  • Insecticidal Activity : A study on pyrazole-oxadiazole derivatives demonstrated that certain compounds exhibited potent insecticidal activity against pests like Bruchus chinensis. The binding efficiency to acetylcholine receptors was significantly higher than traditional insecticides like Fipronil.
  • Urease Inhibition : Research on acetamide derivatives has shown that some compounds effectively inhibit urease activity, which is crucial in treating infections caused by urease-producing bacteria. Molecular docking studies indicated strong binding interactions at the enzyme's active site.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents/conditions are required?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by coupling with pyridineacetamide derivatives. Key steps include:

  • Oxadiazole formation : Reacting hydrazides with nitriles or carbodiimides under reflux conditions using solvents like ethanol or DMF .
  • Coupling reactions : Amide bond formation between oxadiazole intermediates and substituted phenylacetamides, often catalyzed by bases (e.g., NaOH, K₂CO₃) or zeolites (e.g., Zeolite Y-H) .
  • Optimization : Temperature control (e.g., 150°C for reflux) and solvent choice (e.g., pyridine for catalytic activity) are critical for yield and purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

A combination of spectroscopic and analytical methods is required:

Technique Purpose Example Evidence
NMR Confirm connectivity of oxadiazole, pyrazinyl, and acetamide groups
Mass Spectrometry (MS) Verify molecular weight and fragmentation patterns
IR Spectroscopy Identify functional groups (e.g., C=O, N-H stretches)
Elemental Analysis Validate purity and stoichiometry

Q. What functional groups in this compound are critical for its pharmacological activity?

  • Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .
  • Pyrazinyl group : Contributes to π-π stacking in enzyme binding pockets .
  • Methylthio (-SMe) substituent : Modulates lipophilicity and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized during multi-step synthesis?

  • Variables to test :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization .
    • Catalysts : Zeolites or pyridine can accelerate coupling reactions while reducing side products .
    • Temperature gradients : Stepwise heating (e.g., 80°C → 150°C) minimizes decomposition of heat-sensitive intermediates .
  • Analytical monitoring : Use TLC or HPLC to track reaction progress and purity at each step .

Q. How can computational modeling predict or explain discrepancies in biological activity data?

  • Molecular docking : Simulate binding affinities to targets like kinases or receptors. For example, pyrazinyl-oxadiazole hybrids may show stronger binding to ATP pockets than analogs lacking this moiety .
  • MD simulations : Assess conformational stability of the compound in biological environments to rationalize divergent activity reports .
  • QSAR studies : Correlate substituent effects (e.g., -SMe vs. -OMe) with activity trends observed in vitro .

Q. What strategies address contradictions in biological activity across studies?

  • Standardized assays : Repeat experiments under uniform conditions (e.g., cell line, incubation time) to isolate structural vs. methodological factors .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Synergistic studies : Combine structural analogs (e.g., replacing pyrazinyl with thiazolyl) to delineate pharmacophore requirements .

Q. How can structural modifications improve bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esterified acetamide) to enhance solubility .
  • Bioisosteric replacement : Substitute the methylthio group with trifluoromethyl (-CF₃) to balance lipophilicity and metabolic stability .
  • Crystallography : Analyze solid-state packing to identify polymorphs with improved dissolution rates .

Methodological Considerations

Q. What protocols ensure compound stability during storage and experimentation?

  • Storage : Keep in inert atmospheres (argon) at -20°C to prevent oxidation of sulfur-containing groups .
  • Handling : Use amber vials to protect light-sensitive moieties (e.g., oxadiazole) .
  • In vitro assays : Prepare fresh DMSO stock solutions (<10 mM) to avoid aggregation in aqueous buffers .

Q. How are synthetic intermediates purified to avoid contamination in biological assays?

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
  • Column chromatography : Optimize mobile phases (e.g., hexane:ethyl acetate gradients) to separate polar byproducts .

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